molecular formula C15H15NO B14261141 1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone CAS No. 224040-74-8

1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone

Katalognummer: B14261141
CAS-Nummer: 224040-74-8
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: QFBMOGOXFITTIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone is an organic compound that features a unique structure combining an ethyl-substituted phenyl group and a pyridyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone typically involves the reaction of 4-ethylbenzaldehyde with 4-pyridylacetonitrile under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, followed by hydrolysis to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized temperature and pressure conditions are employed to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid for nitration and halogens for halogenation.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-2-(4-pyridyl)ethanone: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Chlorophenyl)-2-(4-pyridyl)ethanone: Contains a chlorine substituent on the phenyl ring.

    1-(4-Nitrophenyl)-2-(4-pyridyl)ethanone: Features a nitro group on the phenyl ring.

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications

Eigenschaften

CAS-Nummer

224040-74-8

Molekularformel

C15H15NO

Molekulargewicht

225.28 g/mol

IUPAC-Name

1-(4-ethylphenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C15H15NO/c1-2-12-3-5-14(6-4-12)15(17)11-13-7-9-16-10-8-13/h3-10H,2,11H2,1H3

InChI-Schlüssel

QFBMOGOXFITTIA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.